Physicochemical properties of 1-Bromo-3-chloro-5-ethylbenzene
Physicochemical properties of 1-Bromo-3-chloro-5-ethylbenzene
An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-chloro-5-ethylbenzene
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1-Bromo-3-chloro-5-ethylbenzene, a halogenated aromatic compound with potential applications in organic synthesis and drug development. Due to a scarcity of direct experimental data for this specific molecule, this guide synthesizes computed data, extrapolated information from analogous compounds, and established analytical methodologies to present a thorough profile. The document is structured to provide not only a summary of known and predicted properties but also to offer practical, field-proven insights into the experimental determination of these characteristics.
Introduction: The Context of 1-Bromo-3-chloro-5-ethylbenzene in Chemical Research
1-Bromo-3-chloro-5-ethylbenzene belongs to the class of 1,3,5-trisubstituted halogenated benzenes. Such compounds are of significant interest in medicinal chemistry and materials science as versatile building blocks.[1] The distinct halogen substituents (bromine and chlorine) at the meta positions, combined with an ethyl group, offer a unique combination of steric and electronic properties, influencing the molecule's reactivity and intermolecular interactions. The strategic placement of these functional groups allows for selective chemical modifications, making it a potentially valuable intermediate in the synthesis of more complex molecules.[2]
The physicochemical properties of a compound are fundamental to its application, governing its behavior in various chemical and biological systems. Properties such as melting point, boiling point, and solubility dictate the reaction conditions, purification methods, and formulation strategies. This guide aims to provide a detailed understanding of these properties for 1-Bromo-3-chloro-5-ethylbenzene.
Molecular Structure and Identification
The foundational step in understanding the physicochemical properties of a molecule is to establish its structure and basic identifiers.
| Identifier | Value | Source |
| IUPAC Name | 1-bromo-3-chloro-5-ethylbenzene | PubChem[3] |
| Molecular Formula | C₈H₈BrCl | PubChem[3] |
| Molecular Weight | 219.51 g/mol | Sigma-Aldrich[4] |
| Canonical SMILES | CCC1=CC(=CC(=C1)Br)Cl | PubChem[3] |
| InChI Key | VTIUSOGJBYAGPK-UHFFFAOYSA-N | PubChem[3] |
| CAS Number | 1369900-42-4 | Advanced ChemBlocks[5] |
Physicochemical Properties: A Data-Driven Analysis
The physical state and behavior of 1-Bromo-3-chloro-5-ethylbenzene are dictated by its intermolecular forces, which are in turn governed by its molecular structure. The following table summarizes the key physicochemical properties. It is important to note that while some data is available from chemical suppliers, experimental values for properties like melting and boiling points are not readily found in the literature. Therefore, predictions based on the properties of analogous compounds are included for a more complete picture.
| Property | Value (Experimental/Predicted) | Method of Determination/Prediction |
| Melting Point | Not available (Predicted: Liquid at room temp.) | Based on similar structures like 1-bromo-3-ethylbenzene being a liquid.[6] |
| Boiling Point | Not available (Predicted: >200 °C) | Extrapolated from related compounds. Halogenated benzenes tend to have high boiling points.[1] |
| Density | Not available (Predicted: ~1.4 - 1.6 g/cm³) | Based on densities of similar halogenated aromatic compounds.[7] |
| Solubility | Predicted: Insoluble in water; Soluble in organic solvents. | Halogenated aromatic compounds are generally non-polar and thus have low aqueous solubility but are soluble in non-polar organic solvents.[6] |
| Appearance | Likely a colorless to pale yellow liquid. | Based on the appearance of similar compounds like 1-bromo-3-ethylbenzene.[6] |
Experimental Determination of Physicochemical Properties: Protocols and Rationale
This section provides detailed, self-validating protocols for the experimental determination of the key physicochemical properties of 1-Bromo-3-chloro-5-ethylbenzene. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Determination of Melting Point
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Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For pure crystalline compounds, this occurs over a narrow temperature range. The presence of impurities typically broadens and depresses the melting point range.
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Experimental Protocol:
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Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
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Measurement: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
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Causality and Insights: A sharp melting point range (typically ≤ 1 °C) is a strong indicator of high purity. A broad range suggests the presence of impurities.
Determination of Boiling Point
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Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
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Experimental Protocol:
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Apparatus Setup: A small volume of the liquid is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation apparatus.
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Heating: The flask is gently heated.
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Data Recording: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.
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-
Causality and Insights: The boiling point is sensitive to changes in atmospheric pressure. It is standard practice to report the pressure at which the boiling point was measured or to correct it to standard pressure.
Determination of Density
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Principle: Density is the mass of a substance per unit volume.
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Experimental Protocol:
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Mass Measurement: An empty, dry pycnometer (a specific gravity bottle) is weighed.
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Volume Measurement: The pycnometer is filled with the liquid, and any excess is carefully removed. The filled pycnometer is then weighed.
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Calculation: The mass of the liquid is determined by subtraction. The volume of the pycnometer is known, allowing for the calculation of density (mass/volume).
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-
Causality and Insights: Temperature affects density, so it is crucial to record the temperature at which the measurement is made.
Determination of Solubility
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Principle: Solubility is the ability of a substance (solute) to dissolve in a solvent.
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Experimental Protocol:
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Qualitative Assessment: A small amount of 1-Bromo-3-chloro-5-ethylbenzene is added to a test tube containing a solvent (e.g., water, ethanol, acetone, hexane).
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Observation: The mixture is agitated, and the solubility is observed (e.g., soluble, partially soluble, insoluble).
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Quantitative Assessment (if required): A saturated solution is prepared at a specific temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured.
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Causality and Insights: "Like dissolves like" is a guiding principle. As a relatively non-polar molecule, 1-Bromo-3-chloro-5-ethylbenzene is expected to be more soluble in non-polar organic solvents than in polar solvents like water.
Spectroscopic Profile: Elucidating the Molecular Fingerprint
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic and ethyl protons.
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Aromatic Protons: Three signals are expected in the aromatic region (typically δ 7.0-7.5 ppm), each integrating to one proton. The substitution pattern will lead to complex splitting patterns (likely multiplets).
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Ethyl Protons: A quartet corresponding to the methylene (-CH₂-) protons (δ ~2.6-2.8 ppm) and a triplet for the methyl (-CH₃) protons (δ ~1.2-1.4 ppm) are expected.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the different carbon environments.
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Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ ~120-150 ppm). The carbons attached to the bromine and chlorine atoms will be significantly influenced by the electronegativity of these halogens.
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Ethyl Carbons: Two signals are expected for the ethyl group: one for the methylene carbon (δ ~28-30 ppm) and one for the methyl carbon (δ ~14-16 ppm).
Predicted Infrared (IR) Spectrum
The IR spectrum will reveal the presence of characteristic functional groups.
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C-H stretching (aromatic): ~3000-3100 cm⁻¹
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C-H stretching (aliphatic): ~2850-2960 cm⁻¹
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C=C stretching (aromatic): ~1450-1600 cm⁻¹
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C-Cl stretching: ~600-800 cm⁻¹
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C-Br stretching: ~500-600 cm⁻¹
Predicted Mass Spectrum
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern would be influenced by the presence of bromine and chlorine, which have characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl). Common fragmentation pathways would involve the loss of the ethyl group and the halogen atoms.[8]
Reactivity and Potential Applications
The reactivity of 1-Bromo-3-chloro-5-ethylbenzene is primarily dictated by the halogen substituents on the aromatic ring. Halogenated benzenes are known to participate in a variety of organic reactions, making them valuable synthetic intermediates.[1]
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Cross-Coupling Reactions: The bromine and chlorine atoms can serve as handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds may allow for selective functionalization.
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Electrophilic Aromatic Substitution: The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the halogens. However, reactions can be carried out under forcing conditions.
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Potential Applications: Due to its potential for diverse chemical modifications, 1-Bromo-3-chloro-5-ethylbenzene could be a useful starting material in the synthesis of pharmaceuticals, agrochemicals, and novel organic materials.
Safety and Handling
As with any halogenated aromatic compound, appropriate safety precautions should be taken when handling 1-Bromo-3-chloro-5-ethylbenzene.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[9]
Conclusion
1-Bromo-3-chloro-5-ethylbenzene is a halogenated aromatic compound with significant potential as a synthetic intermediate. While a comprehensive set of experimentally determined physicochemical data is not yet available, this guide provides a thorough overview based on computed values, predictions from analogous compounds, and established analytical methodologies. The detailed experimental protocols and discussions on spectral characteristics and reactivity offer a valuable resource for researchers working with this and similar molecules. Further experimental investigation is warranted to fully characterize this compound and unlock its potential in various fields of chemical research and development.
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ResearchGate. (2004, January). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. Retrieved from [Link]
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MDPI. (2023, November 8). 4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide. Retrieved from [Link]
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ACS Publications. (2012, October 1). Influence of Solvents in Assembling Tris(4-halophenyl)benzene-1,3,5-tricarboxamides: Interplay of N–H···O and Halogen···Halogen Interactions. Retrieved from [Link]
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